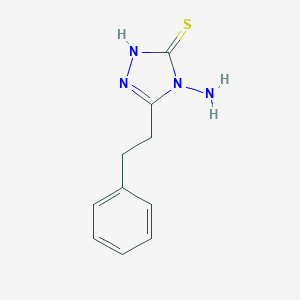

4-amino-5-(2-phenylethyl)-4H-1,2,4-triazole-3-thiol

Description

Properties

IUPAC Name |

4-amino-3-(2-phenylethyl)-1H-1,2,4-triazole-5-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N4S/c11-14-9(12-13-10(14)15)7-6-8-4-2-1-3-5-8/h1-5H,6-7,11H2,(H,13,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTYQDWWHMIWHFX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCC2=NNC(=S)N2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Senior Application Scientist’s Guide to the Spectroscopic Elucidation of 4-amino-5-(2-phenylethyl)-4H-1,2,4-triazole-3-thiol

Abstract

This technical guide provides a comprehensive framework for the spectroscopic analysis of 4-amino-5-(2-phenylethyl)-4H-1,2,4-triazole-3-thiol, a heterocyclic compound of significant interest in medicinal chemistry and drug development. The 1,2,4-triazole scaffold is a well-established pharmacophore known for a wide range of biological activities.[1] This document, intended for researchers and drug development professionals, moves beyond rote procedural descriptions to offer a deeper, field-tested rationale for the application of Fourier-Transform Infrared (FT-IR), Nuclear Magnetic Resonance (¹H and ¹³C NMR), and Ultraviolet-Visible (UV-Vis) spectroscopy in the structural confirmation of this target molecule. We will explore the causality behind experimental choices, present self-validating protocols, and interpret the resulting spectral data with authoritative grounding. While direct literature for the specific phenylethyl derivative is emerging, this guide establishes a robust analytical model by drawing upon and extrapolating from the well-characterized 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol analogue, providing predictive insights essential for compound verification.[2][3][4]

Foundational Chemistry: Structure and Tautomerism

Before delving into spectroscopic analysis, it is critical to understand the fundamental structure and potential isomerism of the target compound. The molecule consists of a 1,2,4-triazole heterocyclic core substituted with three key functional groups: a primary amine (-NH₂), a thiol/thione group (-SH/C=S), and a phenylethyl side chain.

A crucial characteristic of 1,2,4-triazole-3-thiol systems is the existence of thione-thiol tautomerism.[5][6] The molecule can exist in equilibrium between the thiol form (containing a C-SH bond) and the thione form (containing a C=S bond and an N-H bond). Spectroscopic techniques are pivotal in determining the predominant tautomeric form in a given state (solid or solution).

Vibrational Spectroscopy: Fourier-Transform Infrared (FT-IR) Analysis

Expertise & Rationale

FT-IR spectroscopy is the quintessential first-line technique for structural verification. Its power lies in its ability to provide a unique "molecular fingerprint" by identifying the vibrational frequencies of specific chemical bonds.[7][8][9] For our target molecule, FT-IR is not merely a confirmation tool but a diagnostic one. It allows us to rapidly verify the presence of all key functional groups—the N-H stretches of the amino group, the S-H or N-H stretch related to the thiol/thione tautomerism, the C=N bond of the triazole ring, and the characteristic aromatic and aliphatic C-H bonds. The choice of the solid-state KBr pellet method is deliberate; it provides a spectrum of the compound in its native solid form, minimizing solvent interactions that could influence tautomeric equilibrium.[10]

Experimental Protocol: KBr Pellet Transmission Method

This protocol ensures a high-quality, reproducible spectrum by creating a non-absorbing matrix for the solid sample.

Step-by-Step Methodology:

-

Preparation: Dry high-purity, spectroscopy-grade potassium bromide (KBr) at 105°C for at least one hour to remove moisture, then cool in a desiccator.[11] Ensure the agate mortar, pestle, and pellet die are impeccably clean and dry.

-

Sample Grinding: Weigh 1-2 mg of the synthesized this compound and grind it to a fine, consistent powder in the agate mortar. Proper grinding is critical to reduce light scattering and produce sharp spectral bands.[12]

-

Mixing: Add approximately 100-200 mg of the dried KBr to the mortar.[13] Mix thoroughly with the sample powder until the mixture is homogeneous. This dilution is key to achieving a spectrum within the detector's linear range.[10]

-

Pellet Formation: Transfer the mixture to a pellet die. Place the die into a hydraulic press and apply a force of 8-10 tons for several minutes. Applying a vacuum during pressing helps remove trapped air and moisture, resulting in a more transparent pellet.[14][15]

-

Analysis: Carefully remove the resulting transparent or translucent pellet from the die and place it in the spectrometer's sample holder.

-

Data Acquisition: Collect a background spectrum of the empty sample compartment first. Then, collect the sample spectrum, typically over a range of 4000-400 cm⁻¹, with a resolution of 4 cm⁻¹. The instrument software will automatically ratio the sample spectrum against the background to produce the final transmittance or absorbance spectrum.

Data Interpretation: Predicted Vibrational Bands

The interpretation hinges on correlating observed absorption bands with known vibrational frequencies of specific functional groups. The table below outlines the predicted bands for the target molecule, extrapolated from data on phenyl-substituted analogues.[3]

| Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale & Expected Observations |

| 3350 - 3250 | Medium | N-H stretch (asymmetric & symmetric) | Confirms the presence of the primary amino (-NH₂) group. Two distinct bands are expected. |

| 3150 - 3000 | Medium-Weak | Aromatic C-H stretch | Indicates the presence of the phenyl ring. |

| 2980 - 2850 | Medium-Weak | Aliphatic C-H stretch | Confirms the -CH₂-CH₂- linker of the phenylethyl group. |

| ~2600 - 2550 | Weak, Broad | S-H stretch | The presence of this band is a strong indicator of the thiol tautomer. Its absence suggests the thione form is dominant. |

| ~1630 - 1600 | Strong | C=N stretch | Characteristic of the triazole ring structure. |

| ~1580 - 1450 | Medium-Weak | C=C ring stretch | Further confirmation of the aromatic phenyl ring. |

| ~1350 - 1250 | Strong | C=S stretch | A strong band in this region, coupled with the absence of an S-H stretch, would confirm the thione tautomer. |

| ~750 and ~700 | Strong | Aromatic C-H out-of-plane bend | Indicates a monosubstituted benzene ring. |

Structural Elucidation: Nuclear Magnetic Resonance (NMR) Spectroscopy

Expertise & Rationale

While FT-IR confirms functional groups, NMR spectroscopy maps the complete carbon-hydrogen framework.[16][17][18] It is the definitive technique for unambiguous structure elucidation. We employ both ¹H and ¹³C NMR to create a complete picture.

-

¹H NMR provides information on the chemical environment of each proton, their relative numbers (via integration), and their connectivity to neighboring protons (via spin-spin splitting). For our molecule, it is essential to confirm the A₂B₂ (triplet-triplet) system of the ethyl bridge and to distinguish the aromatic protons from the labile NH₂ and SH/NH protons.

-

¹³C NMR reveals the number of chemically distinct carbon environments, confirming the total carbon count and identifying the nature of each carbon (aliphatic, aromatic, or part of the heterocyclic ring).[19]

The choice of deuterated dimethyl sulfoxide (DMSO-d₆) as the solvent is strategic. It is an excellent solvent for many polar organic compounds and, importantly, its residual proton signal does not typically obscure signals from the analyte. Furthermore, its ability to form hydrogen bonds can help in observing labile protons like those from -NH₂ and -SH/-NH groups, which might otherwise be broadened or exchange too rapidly.

Experimental Protocol: NMR Sample Preparation

Step-by-Step Methodology:

-

Sample Preparation: Weigh approximately 5-10 mg of the compound for ¹H NMR (15-25 mg for ¹³C NMR) into a clean, dry vial.[3][20]

-

Dissolution: Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆).[20] Ensure the sample dissolves completely; gentle vortexing or sonication may be applied.

-

Filtration: To ensure magnetic field homogeneity and prevent poor spectral resolution, filter the solution. Draw the solution into a Pasteur pipette plugged with a small amount of glass wool or cotton and dispense it directly into a clean 5 mm NMR tube. This removes any particulate matter.

-

Finalization: Cap the NMR tube securely. The sample is now ready for analysis.

-

Data Acquisition: The instrument is tuned, locked onto the deuterium signal of the solvent, and shimmed to optimize magnetic field homogeneity. The Free Induction Decay (FID) signal is then acquired and Fourier transformed to generate the spectrum.

Data Interpretation: Predicted Chemical Shifts

¹H NMR Spectral Predictions (in DMSO-d₆)

| Predicted δ (ppm) | Multiplicity | Integration | Assignment | Rationale & Expected Observations |

| ~13.5 | Singlet (broad) | 1H | SH / NH | This labile proton's position is highly dependent on concentration and temperature. Its presence confirms the thiol or thione group. D₂O exchange would cause this peak to disappear. |

| 7.35 - 7.20 | Multiplet | 5H | Aromatic-H | The five protons of the monosubstituted phenyl ring. |

| ~5.7 | Singlet (broad) | 2H | -NH₂ | The two protons of the primary amino group. This peak will also disappear upon D₂O exchange. |

| ~3.1 | Triplet | 2H | Ar-CH₂- | Protons on the carbon adjacent to the triazole ring. Expected to be a triplet due to coupling with the neighboring CH₂ group. |

| ~2.9 | Triplet | 2H | -CH₂-Ar | Protons on the carbon adjacent to the phenyl ring. Expected to be a triplet due to coupling with the neighboring CH₂ group. |

¹³C NMR Spectral Predictions (in DMSO-d₆)

| Predicted δ (ppm) | Assignment | Rationale & Expected Observations |

| ~166 | C=S / C-SH | Carbon of the thione/thiol group. Its chemical shift is sensitive to the tautomeric form. |

| ~152 | N-C=N | The second carbon atom within the triazole ring. |

| ~141 | Aromatic C (quaternary) | The carbon of the phenyl ring attached to the ethyl group. |

| ~129 | Aromatic C-H | Aromatic carbons bearing a proton. |

| ~128 | Aromatic C-H | Aromatic carbons bearing a proton. |

| ~126 | Aromatic C-H | Aromatic carbons bearing a proton. |

| ~34 | -CH₂-Ar | Aliphatic carbon attached to the phenyl ring. |

| ~31 | Ar-CH₂- | Aliphatic carbon attached to the triazole ring. |

Electronic Transitions: UV-Visible Spectroscopy

Expertise & Rationale

UV-Vis spectroscopy probes the electronic transitions within a molecule, providing valuable information about conjugated systems.[21][22] For our target molecule, the primary chromophores are the phenyl ring and the 1,2,4-triazole ring. This analysis helps to confirm the presence of these conjugated systems. The choice of solvent is critical, as solvent polarity can influence the energy levels of the electronic states, causing shifts in the absorption maximum (λ_max).[5][6][23] A polar protic solvent like ethanol is a common choice as it is transparent in the relevant UV region (>210 nm) and effectively solvates the molecule.

Experimental Protocol: Solution-State Analysis

Step-by-Step Methodology:

-

Solvent Selection: Choose a UV-grade solvent that is transparent in the expected absorption region (e.g., ethanol, methanol).

-

Stock Solution: Prepare a stock solution of the compound with a known concentration (e.g., 1 mg/mL).

-

Dilution: Create a dilute solution (typically in the 10⁻⁵ to 10⁻⁶ M range) from the stock solution to ensure the absorbance falls within the instrument's linear range (ideally < 1.0 AU).

-

Baseline Correction: Fill a quartz cuvette with the pure solvent and use it to record a baseline spectrum. This is subtracted from the sample spectrum to correct for any solvent absorbance.

-

Sample Analysis: Rinse and fill the cuvette with the diluted sample solution. Place it in the spectrometer and record the absorption spectrum, typically from 400 nm down to 200 nm.

Data Interpretation: Predicted Absorption Maxima

The spectrum is expected to show absorptions characteristic of π → π* transitions associated with the aromatic and heterocyclic rings.

| Predicted λ_max (nm) | Type of Transition | Chromophore | Rationale & Expected Observations |

| ~200-220 | π → π | Phenyl Ring (E2-band) | An intense absorption band characteristic of the benzene ring.[24] |

| ~250-270 | π → π | Phenyl Ring (B-band) | A weaker, often structured, absorption band also characteristic of the benzene ring.[24] |

| ~250-290 | π → π* | Triazole-thione system | The conjugated triazole ring, particularly in its thione form, is expected to have a distinct absorption in this region. The exact position can help infer the predominant tautomer.[25] |

Conclusion

The structural elucidation of this compound is a multi-faceted process that relies on the synergistic application of FT-IR, NMR, and UV-Vis spectroscopy. This guide has outlined a systematic and scientifically-grounded approach, moving from the confirmation of functional groups (FT-IR) to the detailed mapping of the molecular framework (NMR) and the verification of its electronic systems (UV-Vis). By understanding the principles behind each technique and executing robust, self-validating protocols, researchers can confidently verify the identity, purity, and structure of this and related heterocyclic compounds, accelerating their journey in drug discovery and development.

References

-

Gumrukcuoglu, N., Imran, M., & Iqbal, I. (2023). Synthesis, characterization and antimicrobial activity of some novel 4-amino-5- phenyl-4H-1,2,4-triazole-3-thiol derivatives. Istanbul Journal of Pharmacy, 53(3), 294–301. Available at: [Link]

-

ResearchGate. (2024). Synthesis, characterization and antimicrobial activity of some novel 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol derivatives. Available at: [Link]

-

KTU AVES. (2023). Synthesis, characterization and antimicrobial activity of some novel 4-amino-5- phenyl-4H-1,2,4-triazole-3-thiol derivatives. Available at: [Link]

-

Varynskyi, B. A., et al. (2014). The study of thione-thiol tautomerism of 4-amino-5-(4-nitrophenyl)- 2,4-dihydro-3H-1,2,4-triazole-3-thione by HPLC-MS method. Journal of Chemical and Pharmaceutical Research, 6(5), 1342-1350. Available at: [Link]

-

Sahoo, P., Sharma, R., & Pattanayak, P. (2010). Synthesis and evaluation of 4-amino-5-phenyl-4H-[2][5]-triazole-3-thiol derivatives as antimicrobial agents. Medicinal Chemistry Research. Available at: [Link]

-

Dergipark. (2023). Synthesis, characterization and antimicrobial activity of some novel 4-amino-5- phenyl-4H-1,2,4-triazole-3-thiol derivatives. Available at: [Link]

-

Pan, Y., et al. (2020). 1,2,4-Triazoles as Important Antibacterial Agents. Molecules, 25(21), 5005. Available at: [Link]

-

Gökce, H., et al. (2016). Thiol-thione tautomeric analysis, spectroscopic (FT-IR, Laser-Raman, NMR and UV-vis) properties and DFT computations of 5-(3-pyridyl)-4H-1,2,4-triazole-3-thiol molecule. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 163, 170-180. Available at: [Link]

-

Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Available at: [Link]

-

Nanalysis. (2024). Guide: Preparing a Sample for NMR analysis – Part I. Available at: [Link]

-

Virtual Labs. (n.d.). Solvent Effects on the UV-visible Absorption Spectra. Available at: [Link]

-

Pellet Press Die Sets. (n.d.). Making KBr Pellets for FTIR: Step by Step Guide. Available at: [Link]

-

Kintek Press. (2026). What Are The Characteristics Of Using Kbr Pellets For The Ftir Analysis Of Solids? Achieve High-Sensitivity Results. Available at: [Link]

-

AZoM. (2022). How is Potassium Bromide Used in Infrared Spectroscopy?. Available at: [Link]

-

Chemistry For Everyone. (2025). What Is Solvent Effect In UV Spectroscopy?. YouTube. Available at: [Link]

-

Tute Bucket. (2024). What is the basic principle of FTIR spectroscopy?. Available at: [Link]

-

Bruker. (2023). how to make a KBR pallet | FT-IR Spectroscopy | Transmission Analysis. YouTube. Available at: [Link]

-

Wissen Bookstore. (n.d.). Fundamentals Of 1h Nmr And 13c Nmr Spectroscopy. Available at: [Link]

-

ResearchGate. (2025). UV spectrophotometric determination of pK's of 1,2,4-triazoline-3-thiones in sodium hydroxide solutions. Available at: [Link]

-

Elsevier. (n.d.). Basic 1H- and 13C-NMR Spectroscopy - 1st Edition. Available at: [Link]

-

Fiveable. (n.d.). 8.3 1H and 13C NMR spectroscopy. Available at: [Link]

-

PhotoMetrics, Inc. (n.d.). Fourier Transform Infrared (FTIR) Spectroscopy. Available at: [Link]

-

Scribd. (n.d.). FTIR SOP: Setup and Analysis Guide. Available at: [Link]

-

Pharma Beginners. (2020). FTIR-Operation and Calibration SOP. Available at: [Link]

-

Drawell. (n.d.). Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. Available at: [Link]

-

University of Pretoria. (n.d.). CHAPTER 4 UV/VIS SPECTROSCOPY. Available at: [Link]

-

Michigan State University. (n.d.). UV-Visible Spectroscopy. Available at: [Link]

-

Chemistry Steps. (n.d.). NMR Chemical Shift Values Table. Available at: [Link]

-

Innovatech Labs. (2018). FTIR Analysis Beginner's Guide: Interpreting Results. Available at: [Link]

-

Wiley Analytical Science. (n.d.). Interpretation of Infrared Spectra, A Practical Approach. Available at: [Link]

-

e-journal UPI. (2023). Interpretation of Fourier Transform Infrared Spectra (FTIR). Available at: [Link]

-

Specac Ltd. (n.d.). Interpreting Infrared Spectra. Available at: [Link]

-

Shimadzu. (n.d.). KBr Pellet Method. Available at: [Link]

-

University of California, Davis. (n.d.). NMR Sample Preparation. Available at: [Link]

-

Slideshare. (n.d.). Solvents and solvent effect in UV - Vis Spectroscopy. Available at: [Link]

-

American Chemical Society. (n.d.). Synthesis and NMR characterization of 1H-1,2,3-triazole derivatives. Available at: [Link]

-

CUTM Courseware. (n.d.). UV VISIBLE SPECTROSCOPY. Available at: [Link]

-

TutorChase. (n.d.). How does solvent choice impact UV-Vis spectroscopy readings?. Available at: [Link]

-

University of Washington. (n.d.). NMR Sample Prepara-on. Available at: [Link]

-

University of California, Santa Barbara. (n.d.). Sample preparation for FT-IR. Available at: [Link]

-

YouTube. (2020). UV Visible spectra of Aromatic and Heteroaromatic compounds. Available at: [Link]

-

Chemistry LibreTexts. (2022). 2.3: UV-Visible Spectroscopy of Organic Compounds. Available at: [Link]

-

Michigan State University. (n.d.). Principles of FTIR Spectroscopy. Available at: [Link]

-

ResearchGate. (n.d.). ¹H- and ¹³C-NMR chemical shifts (ppm) of the triazole ring in compounds 5–14. Available at: [Link]

-

National Chemical Laboratory. (n.d.). NMR STUDIES ON FIVE MEMBERED 1,2,3/1,2,4- TRIAZOLES AND THEIR HYBRID SYSTEMS. Available at: [Link]

Sources

- 1. courseware.cutm.ac.in [courseware.cutm.ac.in]

- 2. shimadzu.com [shimadzu.com]

- 3. organomation.com [organomation.com]

- 4. NMR blog - Guide: Preparing a Sample for NMR analysis – Part I — Nanalysis [nanalysis.com]

- 5. Solvents and solvent effect in UV - Vis Spectroscopy, By Dr. Umesh Kumar sharma and Susan Jacob | PPTX [slideshare.net]

- 6. tutorchase.com [tutorchase.com]

- 7. tutebucket.com [tutebucket.com]

- 8. photometrics.net [photometrics.net]

- 9. azooptics.com [azooptics.com]

- 10. kinteksolution.com [kinteksolution.com]

- 11. pharmabeginers.com [pharmabeginers.com]

- 12. eng.uc.edu [eng.uc.edu]

- 13. drawellanalytical.com [drawellanalytical.com]

- 14. pelletpressdiesets.com [pelletpressdiesets.com]

- 15. azom.com [azom.com]

- 16. wissenbookstore.com [wissenbookstore.com]

- 17. Basic 1H- and 13C-NMR Spectroscopy - 1st Edition | Elsevier Shop [shop.elsevier.com]

- 18. fiveable.me [fiveable.me]

- 19. dev-virtualetr.uninavarra.edu.co [dev-virtualetr.uninavarra.edu.co]

- 20. sites.bu.edu [sites.bu.edu]

- 21. repository.up.ac.za [repository.up.ac.za]

- 22. staff.hnue.edu.vn [staff.hnue.edu.vn]

- 23. Virtual Labs [mas-iiith.vlabs.ac.in]

- 24. UV-Visible Spectroscopy [www2.chemistry.msu.edu]

- 25. tandfonline.com [tandfonline.com]

The Versatile Scaffold: A Technical Guide to the Physical and Chemical Properties of 4-Amino-5-Substituted-4H-1,2,4-Triazole-3-Thiols

Introduction: The Privileged 1,2,4-Triazole Core in Modern Chemistry

The 1,2,4-triazole ring system is a cornerstone in medicinal and materials chemistry, recognized as a "privileged scaffold" due to its ability to bind to a wide range of biological targets.[1][2] Among its many derivatives, 4-amino-5-substituted-4H-1,2,4-triazole-3-thiols represent a particularly versatile and significant subclass. These compounds are characterized by a five-membered ring containing three nitrogen atoms, an amino group at the 4-position, a thiol or thione group at the 3-position, and a variable substituent at the 5-position. This unique arrangement of functional groups imparts a rich and complex chemical personality, making them ideal starting materials for the synthesis of a diverse array of heterocyclic systems.[3] Their derivatives have demonstrated a broad spectrum of pharmacological activities, including antimicrobial, antifungal, anticancer, anti-inflammatory, and anticonvulsant properties.[4][5][6] This guide provides an in-depth exploration of the fundamental physical and chemical properties of this important class of molecules, offering insights for researchers and professionals engaged in drug discovery and development.

Synthesis: Constructing the 1,2,4-Triazole-3-Thiol Core

The construction of the 4-amino-5-substituted-4H-1,2,4-triazole-3-thiol scaffold is primarily achieved through the cyclization of key acyclic precursors. The choice of synthetic route is often dictated by the availability of starting materials and the desired substituent at the C5 position.

One of the most common and effective methods involves the cyclization of potassium dithiocarbazinate salts.[7] This pathway begins with the reaction of a carboxylic acid hydrazide with carbon disulfide in an alkaline medium, typically ethanolic potassium hydroxide, to form the corresponding potassium 3-aroyldithiocarbazinate. Subsequent treatment of this salt with hydrazine hydrate leads to the cyclization and formation of the desired 4-amino-5-substituted-4H-1,2,4-triazole-3-thiol.[7]

An alternative and widely used approach is the alkaline-mediated cyclization of 1-acylthiosemicarbazides or thiocarbohydrazides.[4][8] For instance, reacting a substituted benzoic acid with thiocarbohydrazide via a fusion method can yield the target triazole.[4] Similarly, appropriate hydrazide compounds can be converted to 1,4-substituted thiosemicarbazides, which then undergo ring closure in an alkaline medium to furnish the 4,5-disubstituted-4H-1,2,4-triazole-3-thiol.[8][9]

Caption: A common synthetic route to the target compounds.

PART 1: Physical Properties and Spectroscopic Characterization

The physical properties of 4-amino-5-substituted-4H-1,2,4-triazole-3-thiols are significantly influenced by the nature of the substituent at the C5 position. Generally, these compounds are white or off-white crystalline solids with relatively high melting points, indicative of their stable heterocyclic structure and potential for intermolecular hydrogen bonding.[10] Their solubility is typically low in water but can be increased in organic solvents such as ethanol, chloroform, and dimethyl sulfoxide (DMSO).[10]

Spectroscopic analysis is crucial for the structural elucidation of these molecules. The key spectral features are summarized below:

| Spectroscopic Technique | Characteristic Features and Interpretations |

| Infrared (IR) Spectroscopy | - N-H Stretching: Broad bands in the region of 3100-3350 cm⁻¹ corresponding to the amino (NH₂) group.[7][8] - S-H Stretching: A weak absorption band around 2550-2775 cm⁻¹ is indicative of the thiol group, though its presence can be ambiguous due to the thione-thiol tautomerism.[8][11] - C=N Stretching: A strong absorption band in the 1616-1645 cm⁻¹ region is attributed to the C=N stretching of the triazole ring.[7][11] - C=S Stretching (Thione form): Bands in the range of 1238-1270 cm⁻¹ can be assigned to the C=S group of the thione tautomer.[8][12] |

| ¹H Nuclear Magnetic Resonance (¹H-NMR) Spectroscopy | - NH₂ Protons: A singlet, typically integrating to two protons, is observed in the region of δ 5.0-5.8 ppm.[8] - SH Proton: A broad singlet, often downfield, in the range of δ 13.0-14.0 ppm, which is exchangeable with D₂O.[8] The chemical shift can vary depending on the solvent and concentration. - Aromatic/Alkyl Protons: Signals corresponding to the substituent at the C5 position appear in their expected regions. For example, aromatic protons are typically found between δ 6.7-8.0 ppm.[8][11] |

| ¹³C Nuclear Magnetic Resonance (¹³C-NMR) Spectroscopy | - C=S Carbon: The carbon of the thione group typically resonates in the downfield region, around δ 156.5 ppm.[8] - C5 Carbon: The chemical shift of the carbon atom at the 5-position is influenced by the attached substituent. - Trifluoromethyl (-CF₃) Substituted Carbon: In cases like 4-amino-5-(trifluoromethyl)-4H-1,2,4-triazole-3-thiol, the carbon of the -CF₃ group shows a characteristic signal.[13] |

| Mass Spectrometry (MS) | The mass spectrum will show the molecular ion peak (M⁺) corresponding to the molecular weight of the compound, along with characteristic fragmentation patterns that can aid in structural confirmation. |

PART 2: Chemical Properties and Reactivity

The chemical behavior of 4-amino-5-substituted-4H-1,2,4-triazole-3-thiols is dominated by two key features: the thione-thiol tautomerism and the reactivity of the exocyclic amino and thiol groups.

Thione-Thiol Tautomerism

A fundamental chemical property of these compounds is their existence as a mixture of two tautomeric forms in solution: the thione form (A) and the thiol form (B).[14][15] The equilibrium between these two forms is influenced by factors such as the solvent, temperature, and the electronic nature of the substituent at the C5 position.[14] Spectroscopic evidence, particularly from IR and ¹H-NMR, supports the presence of both tautomers.[3][16] HPLC-MS studies have been employed to quantify the composition of the tautomeric mixture, with findings suggesting that the thione form is often the major component.[14][15] This tautomerism is critical as it dictates the reactivity of the molecule, with the thiol form being more nucleophilic at the sulfur atom.

Caption: The equilibrium between the thione and thiol tautomers.

Reactivity of the Amino and Thiol Groups

The presence of both a primary amino group and a thiol/thione functionality makes these compounds valuable synthetic intermediates.

-

Reactions of the Amino Group: The primary amino group at the N4 position is nucleophilic and readily undergoes condensation reactions with aldehydes and ketones to form the corresponding Schiff bases (azomethines).[7][8][17] These Schiff bases are important precursors for the synthesis of other heterocyclic systems, such as thiazolidinones, upon reaction with reagents like thioglycolic acid.[7]

-

Reactions of the Thiol Group: The thiol group is a versatile handle for further functionalization. It can be readily S-alkylated, S-acylated, or undergo addition reactions. For instance, reaction with alkyl halides in an alkaline medium leads to the formation of S-alkylated derivatives.[4] This reactivity is fundamental to the synthesis of various fused heterocyclic systems, such as 1,2,4-triazolo[3,4-b][1][4][9]thiadiazines.[1] The thiol group also allows for the coordination of these molecules to metal ions, forming metal complexes with potential applications in catalysis and medicine.[11]

Caption: Reactivity of the amino and thiol functional groups.

Experimental Protocol: Synthesis of 4-Amino-5-phenyl-4H-1,2,4-triazole-3-thiol

This protocol is a representative example of the synthesis of a member of this class of compounds, adapted from literature procedures.[7]

Materials:

-

Benzoic acid hydrazide

-

Carbon disulfide

-

Potassium hydroxide

-

Absolute ethanol

-

Hydrazine hydrate (99-100%)

-

Distilled water

-

Dilute hydrochloric acid

Procedure:

-

Synthesis of Potassium 3-benzoyldithiocarbazinate:

-

In a flask, dissolve potassium hydroxide (0.15 mol) in absolute ethanol (100 mL).

-

Add benzoic acid hydrazide (0.1 mol) to the solution and stir until dissolved.

-

Cool the mixture in an ice bath and add carbon disulfide (0.15 mol) dropwise with continuous stirring.

-

Continue stirring for 12-18 hours at room temperature.

-

Filter the precipitated potassium salt, wash with cold ether, and dry under vacuum.

-

-

Synthesis of 4-Amino-5-phenyl-4H-1,2,4-triazole-3-thiol:

-

Reflux a suspension of the potassium 3-benzoyldithiocarbazinate (0.1 mol) and hydrazine hydrate (0.2 mol) in water (20 mL) for 4-5 hours.

-

During the reaction, hydrogen sulfide gas will be evolved.

-

After the reaction is complete, cool the reaction mixture and dilute with cold water (50 mL).

-

Acidify the solution with dilute hydrochloric acid.

-

The precipitated solid is filtered, washed thoroughly with cold water, and dried.

-

Recrystallize the crude product from ethanol to obtain pure 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol.

-

Characterization: The structure of the synthesized compound should be confirmed by melting point determination, IR, ¹H-NMR, ¹³C-NMR spectroscopy, and elemental analysis.

Conclusion: A Scaffold with Enduring Potential

4-Amino-5-substituted-4H-1,2,4-triazole-3-thiols are a class of heterocyclic compounds with a rich chemical profile and significant potential in various scientific fields, particularly in drug discovery. Their straightforward synthesis, coupled with the versatile reactivity of their functional groups and the intriguing thione-thiol tautomerism, provides a robust platform for the development of novel molecules with tailored biological activities. A thorough understanding of their physical and chemical properties, as outlined in this guide, is paramount for harnessing their full potential in the design and synthesis of next-generation therapeutics and functional materials.

References

-

[Synthesis of some 4-Amino-5-(substituted-phenyl)-4H-[4][8][9] triazole-3-thiol derivatives and Antifungal activity]([Link])

-

[Synthesis and evaluation of 4-amino-5-phenyl-4H-[4][8][9]-triazole-3-thiol derivatives as antimicrobial agents]([Link])

-

[5-Furan-2yl[1][4][9]oxadiazole-2-thiol, 5-Furan-2yl-4H[4][8][9] triazole-3-thiol and Their Thiol-Thione Tautomerism]([Link])

Sources

- 1. An insight on medicinal attributes of 1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Chemistry and Biological Activities of 1,2,4-Triazolethiones—Antiviral and Anti-Infective Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. abis-files.ktu.edu.tr [abis-files.ktu.edu.tr]

- 8. Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis of some new 4,5-substituted-4H-1,2,4-triazole-3-thiol derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. chembk.com [chembk.com]

- 11. ginekologiaipoloznictwo.com [ginekologiaipoloznictwo.com]

- 12. mdpi.com [mdpi.com]

- 13. 4-amino-5-(trifluoromethyl)-4H-1, 2, 4-triazole-3-thiol as an effective corrosion inhibitor for low carbon steel in HCl environment: experimental and theoretical studies - PMC [pmc.ncbi.nlm.nih.gov]

- 14. jocpr.com [jocpr.com]

- 15. [PDF] The study of thione-thiol tautomerism of 4-amino-5-( 4-nitrophenyl )-2 , 4-dihydro-3 H-1 , 2 , 4-triazole-3-thione by HPLC-MS method | Semantic Scholar [semanticscholar.org]

- 16. researchgate.net [researchgate.net]

- 17. The synthesis of 4-amino-5-(quinolin-2-yl)-4H-1,2,4-triazole-3-thiol and its interaction with aldehydes | Journal of Organic and Pharmaceutical Chemistry [ophcj.nuph.edu.ua]

The Pharmacological Potential of 4-amino-5-(2-phenylethyl)-4H-1,2,4-triazole-3-thiol: A Technical Guide

Introduction: The Versatile 1,2,4-Triazole Scaffold

The 1,2,4-triazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents with a broad spectrum of biological activities.[1][2] This five-membered heterocyclic system, containing three nitrogen atoms, is a key structural component in drugs with antifungal, antiviral, anti-inflammatory, anticonvulsant, and anticancer properties.[2][3][4] The thione-substituted 1,2,4-triazoles, in particular, have garnered significant attention for their potent and diverse pharmacological effects.[5] This guide provides an in-depth technical overview of the synthesis and potential biological activities of a specific derivative, 4-amino-5-(2-phenylethyl)-4H-1,2,4-triazole-3-thiol, based on established knowledge of closely related analogues. While direct experimental data for this specific compound is not extensively available in the public domain, this document will extrapolate its likely properties based on the well-documented structure-activity relationships of this chemical class.

Synthesis of this compound

The synthesis of 4-amino-5-substituted-4H-1,2,4-triazole-3-thiols is a well-established process in synthetic organic chemistry.[6][7][8] The general strategy involves the cyclization of a key intermediate, a dithiocarbazinate salt, with hydrazine hydrate. The following is a detailed protocol for the synthesis of the title compound, adapted from established methodologies for similar structures.[6][8]

Synthetic Pathway

Caption: General synthetic route for this compound.

Detailed Experimental Protocol

Step 1: Synthesis of 3-Phenylpropanehydrazide

-

To a solution of ethyl 3-phenylpropanoate (1 equivalent) in ethanol, add hydrazine hydrate (2 equivalents).

-

Reflux the reaction mixture for 8-12 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

-

The resulting solid is washed with cold diethyl ether and recrystallized from ethanol to yield pure 3-phenylpropanehydrazide.

Step 2: Synthesis of Potassium 3-(3-phenylpropanoyl)dithiocarbazate

-

Dissolve 3-phenylpropanehydrazide (1 equivalent) in a cold solution of potassium hydroxide (1.1 equivalents) in absolute ethanol.

-

To this stirred solution, add carbon disulfide (1.2 equivalents) dropwise while maintaining the temperature at 0-5 °C.

-

Continue stirring at room temperature for 12-16 hours.

-

The precipitated potassium dithiocarbazinate salt is filtered, washed with cold diethyl ether, and dried under vacuum.

Step 3: Synthesis of this compound

-

Suspend the potassium dithiocarbazinate salt (1 equivalent) in water and add hydrazine hydrate (2 equivalents).

-

Reflux the mixture for 4-6 hours, during which the evolution of hydrogen sulfide gas may be observed (use a lead acetate paper test for confirmation).

-

Cool the reaction mixture to room temperature and dilute with cold water.

-

Acidify the solution with dilute hydrochloric acid to precipitate the crude product.

-

The solid is filtered, washed with water, and recrystallized from ethanol to afford the final product, this compound.

Potential Biological Activities

The biological profile of the title compound is extrapolated from studies on analogous 4-amino-5-substituted-4H-1,2,4-triazole-3-thiols.

Antimicrobial and Antifungal Activity

Derivatives of 4-amino-5-substituted-4H-1,2,4-triazole-3-thiol are well-documented for their antimicrobial and antifungal properties.[1][3][6][7] The presence of the triazole ring is a key feature in many commercial antifungal agents like fluconazole and itraconazole.[4][9]

Mechanism of Action: The primary mechanism of antifungal action for many triazole-based compounds involves the inhibition of cytochrome P450-dependent enzymes, particularly lanosterol 14α-demethylase.[9] This enzyme is crucial for the biosynthesis of ergosterol, an essential component of the fungal cell membrane. Inhibition of this enzyme leads to the disruption of the membrane structure and function, ultimately resulting in fungal cell death.

Expected Activity: It is highly probable that this compound will exhibit activity against a range of bacterial and fungal strains. Studies on similar compounds have shown efficacy against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative bacteria, as well as various fungal species like Candida albicans and Aspergillus niger.[1][3][6] The phenylethyl substituent may influence the lipophilicity of the molecule, potentially affecting its ability to penetrate microbial cell membranes.

Antimicrobial Susceptibility Testing Workflow

Sources

- 1. Synthesis, antifungal and antibacterial activity of novel 1,2,4-triazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Advances in synthetic approach to and antifungal activity of triazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 3. connectjournals.com [connectjournals.com]

- 4. Synthesis and Biological Activity of 5-Substituted-2,4-dihydro-1,2,4-triazole-3-thiones and Their Derivatives | MDPI [mdpi.com]

- 5. Synthesis and in Vitro Biological Activities of 4,5-Disubstituted 1,2,4-Triazole-3-Thiols [scirp.org]

- 6. abis-files.ktu.edu.tr [abis-files.ktu.edu.tr]

- 7. researchgate.net [researchgate.net]

- 8. Istanbul University Press [iupress.istanbul.edu.tr]

- 9. isres.org [isres.org]

Solubility Profile of 4-amino-5-(2-phenylethyl)-4H-1,2,4-triazole-3-thiol: A Strategic Framework for Pre-formulation and Drug Development

An In-Depth Technical Guide

Executive Summary

The 1,2,4-triazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents with a wide range of biological activities, including antifungal, anti-inflammatory, and anticancer properties.[1][2] The compound 4-amino-5-(2-phenylethyl)-4H-1,2,4-triazole-3-thiol, a specific derivative, combines the proven triazole ring with a non-polar phenylethyl moiety, creating a molecule of significant interest for drug discovery. A thorough understanding of its solubility is a non-negotiable prerequisite for advancing this compound through any stage of development, from initial biological screening to final dosage form design.

This guide provides a comprehensive framework for systematically determining and interpreting the solubility of this compound. In the absence of pre-existing public data for this specific molecule, this document serves as a predictive analysis and a strategic experimental plan. We will deconstruct the molecule's structure to anticipate its behavior, outline the foundational principles governing solubility, and provide a detailed, field-proven protocol for its empirical determination. The objective is to equip researchers with the rationale behind experimental choices and the tools to generate a robust, reliable solubility profile essential for informed decision-making in the drug development pipeline.

Chapter 1: Molecular Profile and Predicted Physicochemical Properties

A molecule's solubility is intrinsically linked to its structure. A detailed analysis of the functional groups within this compound allows us to predict its behavior in various solvent systems.

Structural Analysis

The molecule can be dissected into three key regions:

-

The Polar Core (4-amino-4H-1,2,4-triazole-3-thiol): This heterocyclic system is rich in nitrogen atoms and features both an amino (-NH₂) group and a thiol (-SH) group. These functionalities are capable of extensive hydrogen bonding, both as donors (N-H, S-H) and acceptors (the lone pairs on the ring nitrogens and sulfur). The 1,2,4-triazole ring itself is aromatic and polar.[3]

-

The Non-Polar Appendage (2-phenylethyl group): This bulky, hydrophobic group consists of an ethyl linker and a benzene ring. It will dominate the molecule's interaction with non-polar solvents and significantly reduce its affinity for aqueous media compared to an unsubstituted triazole core.

-

Amphoteric and Tautomeric Nature: The molecule possesses both a basic site (the amino group) and acidic protons (the thiol group and potentially a triazole ring N-H), making it amphoteric.[3] Its solubility is therefore expected to be highly dependent on pH. Furthermore, the thiol group exists in equilibrium with its thione tautomer (-C=S). This tautomerism influences hydrogen bonding patterns and solid-state crystal packing, which in turn affects the energy required to dissolve the solid.

Predicted Solubility Behavior

Based on this hybrid structure, we can formulate several hypotheses:

-

Aqueous Solubility: Expected to be low in neutral water due to the dominant hydrophobic phenylethyl group. However, solubility should increase significantly at pH values where the molecule can be ionized to form a salt (low pH protonating the amino group, high pH deprotonating the thiol).

-

Polar Protic Solvents (e.g., Methanol, Ethanol): Moderate to good solubility is anticipated. These solvents can engage in hydrogen bonding with the polar core while also accommodating the non-polar phenylethyl group.

-

Polar Aprotic Solvents (e.g., DMSO, DMF): High solubility is predicted. These solvents are strong hydrogen bond acceptors and can effectively solvate the polar core, while their organic nature readily accommodates the rest of the structure.

-

Non-Polar Solvents (e.g., Toluene, Hexane): Very low solubility is expected, as these solvents cannot effectively interact with the highly polar triazole-thiol head group.

Chapter 2: Foundational Principles of Solubility Determination

The solubility of an Active Pharmaceutical Ingredient (API) is not a single value but a profile that depends on multiple environmental factors. Understanding these factors is crucial for designing meaningful experiments.

The "Why": Key Factors Influencing API Solubility

| Factor | Mechanism of Influence | Experimental Implication |

| pH | For ionizable compounds, pH determines the charge state. The ionized (salt) form of a drug is almost always more water-soluble than the neutral form.[4][5] | Solubility must be tested across a biopharmaceutically relevant pH range (typically 1.2 to 6.8) to determine the minimum aqueous solubility.[6] |

| Temperature | Dissolution can be endothermic (absorbing heat) or exothermic (releasing heat). For most solids, solubility increases with temperature as the added energy helps overcome the crystal lattice energy.[7][8][9] | Experiments must be conducted at a controlled, specified temperature (e.g., 25 °C or 37 °C) for data to be comparable and relevant. |

| Solvent Polarity | The principle of "like dissolves like" governs solubility. Polar solvents stabilize polar solutes through dipole-dipole interactions and hydrogen bonding, while non-polar solvents stabilize non-polar solutes via van der Waals forces.[4] | A diverse panel of solvents with varying polarities and hydrogen bonding capabilities must be used to build a comprehensive profile. |

| Solid-State Form | Crystalline solids have a highly ordered structure (crystal lattice) that requires significant energy to break, resulting in lower solubility. Amorphous forms lack this order and are generally more soluble. Different crystalline forms (polymorphs) of the same compound can have different solubilities.[6] | The solid form of the test compound should be characterized (e.g., by XRPD) and kept consistent across all experiments. |

Chapter 3: A Strategic Experimental Workflow for Solubility Profiling

A systematic approach is required to generate reliable and comprehensive solubility data. The workflow below outlines the logical progression from initial planning to final data analysis.

Caption: High-level workflow for solubility profile determination.

Chapter 4: Gold Standard Protocol: Equilibrium Solubility via the Shake-Flask Method

The saturation shake-flask method is considered the most reliable and definitive technique for determining thermodynamic solubility.[10] It measures the true equilibrium concentration of a solute in a solvent, which is a critical parameter for regulatory submissions and biopharmaceutical classification.

Principle

An excess amount of the solid compound is suspended in the solvent of interest. The mixture is agitated at a constant temperature until the concentration of the dissolved solid in the liquid phase reaches a constant value, indicating that equilibrium between the dissolved and undissolved solid has been achieved.

Experimental Protocol

Caption: Detailed workflow for the Shake-Flask solubility protocol.

Causality and Self-Validation

-

Why use excess solid? To ensure the solution becomes saturated, which is the definition of solubility. The presence of remaining solid material at the end of the experiment is a visual confirmation that equilibrium was reached from a state of saturation.[10]

-

Why agitate for extended periods (24-72h)? Reaching true equilibrium can be slow. Analyzing samples at multiple time points (e.g., 24h and 48h) is a critical self-validating step. If the concentration does not significantly change between these points, equilibrium has been confidently achieved.[6]

-

Why use HPLC for quantification? High-Performance Liquid Chromatography (HPLC) is the preferred analytical method because it is highly specific and can separate the parent compound from any potential impurities or degradants, ensuring an accurate measurement.[10][11]

Chapter 5: Presentation and Interpretation of Solubility Data

The ultimate goal is to synthesize the raw data into an actionable solubility profile.

Data Summary Table

All quantitative results should be organized into a clear, comparative table. This serves as the primary data repository for the compound's solubility characteristics.

| Solvent System | Dielectric Constant (25°C) | Temperature (°C) | Solubility (mg/mL) | Solubility (mM) | Observations |

| Aqueous Buffers | |||||

| 0.1 N HCl (pH ~1.2) | ~80 | 25 | Experimental Value | Calculated Value | Clear solution, etc. |

| Acetate Buffer (pH 4.5) | ~80 | 25 | Experimental Value | Calculated Value | |

| Phosphate Buffer (pH 6.8) | ~80 | 25 | Experimental Value | Calculated Value | |

| Organic Solvents | |||||

| Methanol | 32.7 | 25 | Experimental Value | Calculated Value | |

| Ethanol | 24.5 | 25 | Experimental Value | Calculated Value | |

| Acetonitrile | 37.5 | 25 | Experimental Value | Calculated Value | |

| Dimethyl Sulfoxide (DMSO) | 46.7 | 25 | Experimental Value | Calculated Value | |

| Dichloromethane (DCM) | 9.1 | 25 | Experimental Value | Calculated Value | |

| Toluene | 2.4 | 25 | Experimental Value | Calculated Value | |

| Co-Solvent Systems | |||||

| 50:50 Ethanol:Water | ~52 | 25 | Experimental Value | Calculated Value |

Interpreting the Profile for Drug Development

-

Biopharmaceutical Classification System (BCS): The aqueous solubility data is paramount. An API is classified as "highly soluble" if its highest dose strength is soluble in ≤ 250 mL of aqueous media over the pH range of 1.2-6.8.[6][12] This classification dictates the regulatory pathway for demonstrating bioequivalence.

-

Formulation Strategy:

-

Low Aqueous Solubility: If the compound is poorly soluble across the pH range, formulation strategies such as co-solvents, salt formation, or amorphous solid dispersions will be necessary for oral delivery.

-

High Organic Solubility (e.g., in Ethanol, DMSO): This is advantageous for preparing stock solutions for in vitro assays and for developing liquid formulations or topical products.[11]

-

pH-Dependent Solubility: A steep pH-solubility profile can be exploited for controlled-release formulations but may also present challenges, such as precipitation in the gastrointestinal tract.

-

References

-

Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies. Available at: [Link]

-

Ask a Formulator: What is the Purpose and Approach to Solubility Studies?. Dow Development Labs. Available at: [Link]

-

Solubility Determination of Active Pharmaceutical Ingredients Which Have Been Recently Added to the List of Essential Medicines in the Context of the Biopharmaceutics Classification System-Biowaiver. PubMed. Available at: [Link]

-

Annex 4: Procedure to determine the biopharmaceutics classification system (BCS) class of active pharmaceutical ingredients. World Health Organization (WHO). Available at: [Link]

-

SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. SlideShare. Available at: [Link]

-

Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester. MDPI. Available at: [Link]

-

1,2,4-Triazole. Wikipedia. Available at: [Link]

-

SYNTHESIS, PROPERTIES AND BIOLOGICAL POTENTIAL SOME CONDENSED DERIVATIVES 1,2,4-TRIAZOLE. Marmara Pharmaceutical Journal. Available at: [Link]

-

4-amino-5-methyl-4H-1,2,4-triazole-3-thiol. PubChem. Available at: [Link]

-

Synthesis methods of 1,2,4-triazole-3-thiones: review. ScienceRise: Pharmaceutical Science. Available at: [Link]

-

Synthesis of ١,٢,٤-triazole-٣-thiol derivative. Minia Journal of Medical Research. Available at: [Link]

-

Synthesis, Characterization and Antioxidant Activity of Some 4-Amino-5-Phenyl-4h-1, 2, 4-Triazole-3-Thiol Derivatives. ResearchGate. Available at: [Link]

-

Synthesis, characterization and antimicrobial activity of some novel 4-amino-5- phenyl-4H-1,2,4-triazole-3-thiol derivatives. Karadeniz Technical University Journal of the Faculty of Pharmacy. Available at: [Link]

-

13.3: Factors Affecting Solubility. Chemistry LibreTexts. Available at: [Link]

-

Factors that Affect the Solubility of Drugs. Pharmaguideline. Available at: [Link]

-

FACTORS INFLUENCING (AFFECTING) ON SOLUBILITY OF DRUGS IN SOLVENT. SlideShare. Available at: [Link]

-

Biochemistry, Dissolution and Solubility. NCBI StatPearls. Available at: [https://www.ncbi.nlm.nih.gov/books/NBK54 dissolution/]([Link] dissolution/)

-

Factors Affecting Solubility. BYJU'S. Available at: [Link]

-

Synthesis and properties of S-derivatives of 4-amino-5-(5-methylpyrazol-3-yl)-1,2,4-triazole-3-thiol. Current issues in pharmacy and medicine. Available at: [Link]

-

Synthesis of some 4-Amino-5-(substituted-phenyl)-4H-[6][10][11] triazole-3-thiol derivatives and Antifungal activity. ResearchGate. Available at: [Link]

-

4-amino-5-(trifluoromethyl)-4H-1, 2, 4-triazole-3-thiol as an effective corrosion inhibitor for low carbon steel in HCl environment: experimental and theoretical studies. PMC - NIH. Available at: [Link]

-

Antiradical activity of novel 4-amino-5-(thiophen-2-ylmethyl)-4H-1,2,4-triazole-3-thiol derivatives. ScienceRise: Pharmaceutical Science. Available at: [Link]

Sources

- 1. dspace.ankara.edu.tr [dspace.ankara.edu.tr]

- 2. Synthesis methods of 1,2,4-triazole-3-thiones: review | Current issues in pharmacy and medicine: science and practice [pharmed.zsmu.edu.ua]

- 3. 1,2,4-Triazole - Wikipedia [en.wikipedia.org]

- 4. Factors that Affect the Solubility of Drugs | Pharmaguideline [pharmaguideline.com]

- 5. FACTORS INFLUENCING (AFFECTING) ON SOLUBILITY OF DRUGS IN SOLVENT | PPTX [slideshare.net]

- 6. who.int [who.int]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Biochemistry, Dissolution and Solubility - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. byjus.com [byjus.com]

- 10. dissolutiontech.com [dissolutiontech.com]

- 11. Solubility Determination: What Is The Purpose And Approach To Solubility Studies? [dowdevelopmentlabs.com]

- 12. Solubility Determination of Active Pharmaceutical Ingredients Which Have Been Recently Added to the List of Essential Medicines in the Context of the Biopharmaceutics Classification System-Biowaiver - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Discovery and History of 4-Amino-5-Substituted-1,2,4-Triazole-3-thiols

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 4-amino-5-substituted-1,2,4-triazole-3-thiol scaffold is a cornerstone in modern medicinal chemistry, underpinning a vast array of compounds with significant therapeutic potential. This guide provides a comprehensive overview of the historical development, key synthetic methodologies, and the extensive biological activities of this important heterocyclic system. We delve into the causality behind experimental choices in its synthesis, provide detailed protocols for key reactions, and explore the structure-activity relationships that govern its diverse pharmacological profile. From its early conceptualization to its current applications in the development of antimicrobial, anticancer, and anti-inflammatory agents, this document serves as an in-depth resource for researchers and professionals in the field of drug discovery and development.

A Historical Perspective: The Emergence of a Privileged Scaffold

The journey of the 1,2,4-triazole ring system began in 1885 with the first synthesis of a derivative by Swedish chemist J. A. Bladin.[1] This foundational work opened the door to the exploration of this novel heterocyclic scaffold. While early research focused on understanding the fundamental chemistry of the triazole ring, the 20th century saw a surge in interest in its potential applications. Foundational synthetic methods, such as the Pellizzari reaction, discovered in 1911, and the Einhorn-Brunner reaction, provided chemists with the tools to construct a variety of substituted triazoles.[2][3]

Core Synthetic Methodologies: Building the 4-Amino-1,2,4-triazole-3-thiol Nucleus

The synthesis of 4-amino-5-substituted-1,2,4-triazole-3-thiols is primarily achieved through two robust and widely adopted methods. The choice of method often depends on the availability of starting materials and the desired substituent at the 5-position.

Method A: Cyclization of Thiocarbohydrazide with Carboxylic Acids

This method offers a direct approach to the triazole core by reacting thiocarbohydrazide with a substituted carboxylic acid. The reaction proceeds through the formation of an intermediate acylthiocarbohydrazide, which then undergoes intramolecular cyclization and dehydration to yield the final product.

Reaction Causality: The nucleophilic nitrogen of thiocarbohydrazide attacks the electrophilic carbonyl carbon of the carboxylic acid. The subsequent cyclization is driven by the formation of the stable aromatic triazole ring. The reaction is often carried out under heating, which provides the necessary activation energy for the dehydration and ring closure steps.

Experimental Protocol: Synthesis of 4-Amino-5-phenyl-4H-1,2,4-triazole-3-thiol

-

Step 1: Reaction Mixture Preparation: A mixture of thiocarbohydrazide (0.1 mol) and benzoic acid (0.1 mol) is prepared.

-

Step 2: Fusion: The mixture is gently heated in a fusion tube.

-

Step 3: Cyclization: The temperature is gradually increased to the melting point of the mixture and maintained for a specified period to ensure complete cyclization.

-

Step 4: Work-up: The resulting solid mass is cooled, treated with a dilute sodium bicarbonate solution to neutralize any unreacted acid, and then filtered.

-

Step 5: Purification: The crude product is washed with water and recrystallized from a suitable solvent, such as ethanol, to yield the pure 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol.[5]

Method B: Cyclization of Potassium Dithiocarbazinate Salts with Hydrazine Hydrate

This versatile multi-step synthesis begins with the formation of a potassium dithiocarbazinate salt from an acid hydrazide. This intermediate is then cyclized with hydrazine hydrate to form the triazole ring.

Reaction Causality: The initial reaction of an acid hydrazide with carbon disulfide in the presence of potassium hydroxide forms the potassium dithiocarbazinate salt. This salt is a key intermediate where the subsequent addition of hydrazine hydrate leads to a cyclocondensation reaction. The hydrazine attacks one of the sulfur-bound carbons, leading to the elimination of potassium hydrosulfide and water and the formation of the stable triazole ring.

Experimental Protocol: Synthesis of 4-Amino-5-phenyl-4H-1,2,4-triazole-3-thiol [4][6][7][8]

-

Step 1: Synthesis of Benzoic Acid Hydrazide: Methyl benzoate (0.1 mol) and hydrazine hydrate (0.2 mol) are refluxed in ethanol for 4 hours. Upon cooling, the benzoic acid hydrazide precipitates and is collected by filtration.

-

Step 2: Formation of Potassium Dithiocarbazinate Salt: Benzoic acid hydrazide (0.1 mol) is dissolved in a solution of potassium hydroxide (0.15 mol) in absolute ethanol. Carbon disulfide (0.15 mol) is added dropwise with stirring, and the mixture is stirred for 12-18 hours. The precipitated potassium dithiocarbazinate salt is filtered and dried.

-

Step 3: Cyclization to form the Triazole: The potassium dithiocarbazinate salt (0.1 mol) is refluxed with hydrazine hydrate (0.2 mol) in water for several hours until the evolution of hydrogen sulfide gas ceases.

-

Step 4: Isolation and Purification: The reaction mixture is cooled and acidified with concentrated hydrochloric acid. The precipitated product is filtered, washed with cold water, and recrystallized from ethanol to yield pure 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol.

Thiol-Thione Tautomerism: It is crucial to recognize that 4-amino-5-substituted-1,2,4-triazole-3-thiols can exist in two tautomeric forms: the thiol and the thione form. Spectroscopic evidence, particularly the absence of a distinct S-H stretching band around 2550-2600 cm⁻¹ in the IR spectrum and the presence of a characteristic proton signal for an NH group in the 13-14 ppm range in the ¹H NMR spectrum, suggests that these compounds predominantly exist in the thione form in the solid state.[4][5]

Synthetic Pathways and Characterization

The versatility of the 4-amino-5-substituted-1,2,4-triazole-3-thiol scaffold allows for further derivatization, leading to a vast library of compounds with diverse biological activities.

Diagram of Key Synthetic Pathways:

Caption: Key synthetic routes to 4-amino-5-substituted-1,2,4-triazole-3-thiols and their derivatives.

Table 1: Spectroscopic Data for a Representative Compound: 4-Amino-5-phenyl-4H-1,2,4-triazole-3-thiol

| Spectroscopic Technique | Characteristic Peaks/Signals | Reference |

| FTIR (cm⁻¹) | 3298, 3145 (NH₂ stretching), 2762 (S-H stretching, weak), 1640 (C=N stretching) | [7] |

| ¹H NMR (δ, ppm) | 5.76 (s, 2H, NH₂), 7.5-8.06 (m, 5H, Ar-H), 13.75-13.97 (s, 1H, SH/NH) | [6][7] |

Structure-Activity Relationships (SAR) and Biological Applications

The 4-amino-5-substituted-1,2,4-triazole-3-thiol scaffold has proven to be a fertile ground for the discovery of new therapeutic agents. The biological activity of these compounds can be fine-tuned by modifying the substituent at the 5-position of the triazole ring.

Antimicrobial and Antifungal Activity: A significant body of research has demonstrated the potent antimicrobial and antifungal properties of this class of compounds.[8][9] Molecular docking studies suggest that these compounds can inhibit key bacterial enzymes such as DNA gyrase.[5] The nature of the substituent at the 5-position plays a crucial role in determining the spectrum and potency of antimicrobial activity. For instance, derivatives with substituted phenyl rings have shown promising activity against various bacterial and fungal strains.[10]

Anticancer Activity: Numerous derivatives of 4-amino-5-substituted-1,2,4-triazole-3-thiol have been investigated for their anticancer potential.[11][12][13][14] Mechanistic studies, including molecular docking, have identified several potential molecular targets:

-

Enzyme Inhibition: These compounds have been shown to inhibit enzymes crucial for cancer cell survival and proliferation, such as cyclooxygenase-II (COX-2) and cathepsin B.[5] Some derivatives also exhibit inhibitory activity against tubulin polymerization, a validated target for anticancer drugs.[15]

-

Cell Cycle Arrest and Apoptosis: Certain derivatives have been found to induce cell cycle arrest, particularly in the S-phase, and promote apoptosis in cancer cell lines.[15]

Diagram of Potential Molecular Targets and Cellular Effects:

Caption: Potential molecular targets and resulting cellular effects of 4-amino-5-substituted-1,2,4-triazole-3-thiol derivatives.

Table 2: Structure-Activity Relationship Insights

| Substituent at 5-Position | Observed Biological Activity | Potential Rationale | Reference |

| Phenyl and substituted phenyl rings | Broad-spectrum antimicrobial and anticancer activity | The aromatic ring can engage in π-π stacking and hydrophobic interactions with the active sites of target enzymes. | [10][16] |

| Long aliphatic chains | Improved binding affinity to enzymes like cathepsin B and DNA gyrase | Increased hydrophobicity can enhance binding to hydrophobic pockets within the enzyme active site. | [5] |

| Heterocyclic rings (e.g., furan, thiophene) | Potent antimicrobial and antituberculosis activity | The heteroatoms can participate in hydrogen bonding and other specific interactions with the target protein. | [17][18] |

Other Biological Activities: Beyond antimicrobial and anticancer effects, derivatives of this scaffold have been reported to possess a wide range of other pharmacological properties, including anti-inflammatory, analgesic, anticonvulsant, and antiviral activities.[19] This remarkable versatility underscores the importance of the 4-amino-5-substituted-1,2,4-triazole-3-thiol core in drug discovery.

Conclusion and Future Directions

The 4-amino-5-substituted-1,2,4-triazole-3-thiol scaffold has a rich history and continues to be a dynamic area of research in medicinal chemistry. Its straightforward and versatile synthesis, coupled with its broad and potent biological activities, ensures its continued relevance in the quest for novel therapeutic agents. Future research in this field will likely focus on:

-

Elucidation of specific signaling pathways: While several molecular targets have been identified, a deeper understanding of the downstream signaling cascades affected by these compounds is needed.

-

Quantitative Structure-Activity Relationship (QSAR) studies: More extensive QSAR studies will enable the rational design of more potent and selective derivatives.

-

Development of clinical candidates: With a strong foundation of preclinical data, the translation of promising lead compounds into clinical development is a key future objective.

The journey of 4-amino-5-substituted-1,2,4-triazole-3-thiols from a chemical curiosity to a cornerstone of drug discovery is a testament to the power of heterocyclic chemistry. As our understanding of its chemical and biological properties continues to grow, so too will its impact on human health.

References

-

Gupta, A. K., Prachand, S., Patel, A., & Jain, S. (n.d.). Synthesis of some 4-Amino-5-(substituted-phenyl)-4H-[5][6] triazole-3-thiol derivatives and Antifungal activity. ResearchGate. Retrieved from [Link]

-

Kumari, S., et al. (2019). in silico Evaluation of 4-Amino-5-substituted-4H-1,2,4-triazole-3-thiol Derivatives against DNA Gyrase, COX-2 and Cathepsin B. ResearchGate. Retrieved from [Link]

-

Gumrukcuoglu, N., et al. (2023). Synthesis, characterization and antimicrobial activity of some novel 4-amino-5- phenyl-4H-1,2,4-triazole-3-thiol derivatives. KTU AVES. Retrieved from [Link]

-

Hassan, A. S. (2014). Synthesis, Characterization and Antioxidant Activity of Some 4-Amino-5-Phenyl-4h-1, 2, 4-Triazole-3-Thiol Derivatives. ResearchGate. Retrieved from [Link]

-

Demirbas, N., et al. (2004). Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives. National Institutes of Health. Retrieved from [Link]

-

Demirbas, N., et al. (2004). Synthesis of some new 4,5-substituted-4H-1,2,4-triazole-3-thiol derivatives. PubMed. Retrieved from [Link]

-

Das, M., & Das, B. (2019). Antioxidant and anticancer activity of synthesized 4-amino-5-((aryl substituted)-4H-1,2,4-triazole-3-yl)thio-linked hydroxamic acid derivatives. PubMed. Retrieved from [Link]

-

Gumrukcuoglu, N., et al. (2024). Synthesis, characterization and antimicrobial activity of some novel 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol derivatives. ResearchGate. Retrieved from [Link]

-

Linciano, P., et al. (2020). 4-Amino-1,2,4-triazole-3-thione as a Promising Scaffold for the Inhibition of Serine and Metallo-β-Lactamases. National Institutes of Health. Retrieved from [Link]

-

Al-Amiery, A. A. (2025). Synthesis, characterization, and evaluation of transition metal complexes of 4-Amino-5-Phenyl-4H-1,2,4-Triazole 3-Thiol as anti-. Ginekologia i Poloznictwo. Retrieved from [Link]

-

(n.d.). Pellizzari reaction. Wikipedia. Retrieved from [Link]

-

(n.d.). Preparation and antitumor effects of 4-amino-1,2,4-triazole Schiff base derivative. PMC. Retrieved from [Link]

-

(n.d.). Einhorn–Brunner reaction. Wikipedia. Retrieved from [Link]

-

Sahoo, P., Sharma, R., & Pattanayak, P. (2010). Synthesis and evaluation of 4-amino-5-phenyl-4H-[5][6]-triazole-3-thiol derivatives as antimicrobial agents. Semantic Scholar. Retrieved from [Link]

-

Gumrukcuoglu, N., et al. (2023). Synthesis, characterization and antimicrobial activity of some novel 4-amino-5- phenyl-4H-1,2,4-triazole-3-thiol derivatives. Istanbul University Press. Retrieved from [Link]

-

Demirbas, N., et al. (2004). Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives. MDPI. Retrieved from [Link]

-

(n.d.). Synthesis of some novel 4-amino-4H-1,2,4-triazole-3-thiol derivatives. ResearchGate. Retrieved from [Link]

-

Ozdemir, A., et al. (n.d.). Synthesis of some 4-arylidenamino-4H-1,2,4-triazole-3-thiols and their antituberculosis activity. Taylor & Francis Online. Retrieved from [Link]

-

(n.d.). Thiocarbohydrazides: Synthesis and Reactions. ResearchGate. Retrieved from [Link]

-

Ibrahim, D. A., & Al-Obaidi, A. M. (2015). Derivatives of 1,2,4-triazole imines acting as dual iNOS and tumor cell growth inhibitors. PMC. Retrieved from [Link]

-

Al-Amiery, A. A., et al. (2025). Synthesis and multi-target antiproliferative evaluation of novel 1,2,4-triazole-3-thione analogues against breast cancer: in silico and in vitro mechanistic insights. PMC. Retrieved from [Link]

-

Hassan, A. S. (2018). Synthesis, Characterization and Antioxidant Activity of Some 4-Amino-5-Phenyl-4h-1, 2, 4-Triazole-3-Thiol Derivatives. ResearchGate. Retrieved from [Link]

-

(n.d.). Synthesis of some 4-Amino-5-(substituted-phenyl)-4H-[5][6] triazole-3-thiol derivatives and Antifungal activity. ResearchGate. Retrieved from [Link]

-

(n.d.). Preparation and antitumor effects of 4-amino-1,2,4-triazole Schiff base derivative. PMC. Retrieved from [Link]

-

(n.d.). Recent Development of 1,2,4-triazole-containing Compounds as Anticancer Agents. ResearchGate. Retrieved from [Link]

-

Kaur, P., Kaur, R., & Goswami, M. (2018). A review on methods of synthesis of 1,2,4-triazole derivatives. SciSpace. Retrieved from [Link]

-

Kumar, A., et al. (2020). An insight on medicinal attributes of 1,2,4-triazoles. PMC. Retrieved from [Link]

-

(n.d.). Solvent-free reaction of 4-amino-1,2,4-triazole-3-thioles with 1,2,4-triazine-5-carbonitriles. National Institutes of Health. Retrieved from [Link]

-

Gencheva, V., et al. (2021). Antiradical activity of novel 4-amino-5-(thiophen-2-ylmethyl)-4H-1,2,4-triazole-3-thiol derivatives. Semantic Scholar. Retrieved from [https://www.semanticscholar.org/paper/Antiradical-activity-of-novel-4-amino-5-(thiophen-Gencheva-Zlatkov/d1b2e2b2e2b2e2b2e2b2e2b2e2b2e2b2e2b2e2b2]([Link]

-

(n.d.). Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester. MDPI. Retrieved from [Link]

-

(n.d.). The Effect of 1,2,4-Triazole-3-thiol Derivatives Bearing Hydrazone Moiety on Cancer Cell Migration and Growth of Melanoma, Breast, and Pancreatic Cancer Spheroids. Semantic Scholar. Retrieved from [Link]

-

Šermukšnytė, A., et al. (2022). The Effect of 1,2,4-Triazole-3-thiol Derivatives Bearing Hydrazone Moiety on Cancer Cell Migration and Growth of Melanoma, Breast, and Pancreatic Cancer Spheroids. National Institutes of Health. Retrieved from [Link]

-

Jasim, A. M., Omar, T. N. A., & Abdulhadi, S. L. (2024). Sulfur Derivatives of 1,2,4-Triazole: Recently Developed Compounds, Structure Activity Relationship, and Biological Activity: Review article. Iraqi Journal of Pharmaceutical Sciences, 33(4), 1-21. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. dspace.zsmu.edu.ua [dspace.zsmu.edu.ua]

- 4. 4-Amino-1,2,4-triazole-3-thione as a Promising Scaffold for the Inhibition of Serine and Metallo-β-Lactamases - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. pnrjournal.com [pnrjournal.com]

- 7. Synthesis, Diagnosis and Study of Molecular Docking for 4-(4-amino-5-mercapto-4H-1,2,4-triazol-3-yl) Phenol and Its Coordination with Some Metals | Semantic Scholar [semanticscholar.org]

- 8. Istanbul University Press [iupress.istanbul.edu.tr]

- 9. abis-files.ktu.edu.tr [abis-files.ktu.edu.tr]

- 10. Synthesis and evaluation of 4-amino-5-phenyl-4H-[1,2,4]-triazole-3-thiol derivatives as antimicrobial agents | Semantic Scholar [semanticscholar.org]

- 11. Antioxidant and anticancer activity of synthesized 4-amino-5-((aryl substituted)-4H-1,2,4-triazole-3-yl)thio-linked hydroxamic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Preparation and antitumor effects of 4-amino-1,2,4-triazole Schiff base derivative - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Synthesis and multi-target antiproliferative evaluation of novel 1,2,4-triazole-3-thione analogues against breast cancer: in silico and in vitro mechanistic insights - PMC [pmc.ncbi.nlm.nih.gov]

- 16. [PDF] The Effect of 1,2,4-Triazole-3-thiol Derivatives Bearing Hydrazone Moiety on Cancer Cell Migration and Growth of Melanoma, Breast, and Pancreatic Cancer Spheroids | Semantic Scholar [semanticscholar.org]

- 17. mdpi.com [mdpi.com]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

Methodological & Application

One-pot synthesis methods for substituted 1,2,4-triazole-3-thiols.

Application Notes & Protocols

Topic: One-Pot Synthesis Methods for Substituted 1,2,4-Triazole-3-thiols

For: Researchers, Medicinal Chemists, and Drug Development Professionals

Introduction: The Strategic Importance of 1,2,4-Triazole-3-thiols and One-Pot Syntheses

The 1,2,4-triazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents with a vast spectrum of biological activities, including antifungal, antimicrobial, anticancer, and anti-inflammatory properties. Specifically, the 1,2,4-triazole-3-thiol (or its tautomeric thione form) moiety is a critical pharmacophore that provides a versatile handle for further structural modification and acts as a potent coordinating agent for metalloenzymes.

Traditional multi-step syntheses for these heterocycles, while effective, often suffer from drawbacks such as high costs, significant solvent waste, and laborious purification of intermediates, which collectively lower the overall yield. One-pot synthesis, a strategy where reactants are subjected to successive chemical reactions in a single reactor, circumvents these issues. This approach enhances efficiency, reduces reaction times, and aligns with the principles of green chemistry by minimizing waste and energy consumption.

This guide provides an in-depth exploration of robust and efficient one-pot methodologies for synthesizing substituted 1,2,4-triazole-3-thiols, with a focus on the underlying mechanisms, practical protocols, and modern energy-assisted techniques.

Core Synthetic Strategies: Mechanisms and Methodologies

The most reliable one-pot syntheses of 1,2,4-triazole-3-thiols hinge on the formation of a key acylthiosemicarbazide or a related intermediate, which then undergoes intramolecular cyclodehydration.

Strategy 1: Base-Catalyzed Cyclization of In-Situ Generated Acylthiosemicarbazides from Acid Hydrazides and Isothiocyanates

This is one of the most versatile and widely used one-pot methods. It involves the reaction of an acid hydrazide with an alkyl or aryl isothiocyanate. The resulting 1-acyl-4-substituted-thiosemicarbazide intermediate is not isolated but is directly cyclized in the presence of a base.

Causality and Mechanism: The reaction begins with the nucleophilic attack of the terminal nitrogen of the acid hydrazide on the electrophilic carbon of the isothiocyanate. This forms the open-chain acylthiosemicarbazide. The addition of a strong base (e.g., NaOH or KOH) is crucial for the subsequent cyclization. The base facilitates a double deprotonation, creating a more potent nucleophile which then attacks the carbonyl carbon, leading to the elimination of a water molecule and the formation of the stable 1,2,4-triazole ring.

Caption: Mechanism of base-catalyzed one-pot synthesis.

Strategy 2: One-Pot Reaction of Thiosemicarbazides with Carboxylic Acids

This approach is advantageous when substituted thiosemicarbazides are more readily available than the corresponding isothiocyanates. The reaction requires a condensing agent to facilitate the initial acylation of the thiosemicarbazide by the carboxylic acid, followed by a base-catalyzed cyclization step.

Causality and Mechanism: Directly reacting a carboxylic acid with a thiosemicarbazide is inefficient without an activating agent. Polyphosphate ester (PPE) has been shown to be an effective condensing agent for this transformation.[1] The synthesis involves two consecutive steps within the one-pot procedure: (i) acylation of the thiosemicarbazide with the carboxylic acid, mediated by PPE, to form the acylthiosemicarbazide intermediate, and (ii) subsequent cyclodehydration of this intermediate upon treatment with an aqueous alkali solution. The mechanism of cyclization is analogous to that described in Strategy 1. The choice of reaction conditions is critical to favor the formation of the 1,2,4-triazole over the isomeric 1,3,4-thiadiazole.

Strategy 3: Three-Component Reactions

For maximum convergence and atom economy, three-component, one-pot syntheses have been developed. A notable example involves the reaction between an acid chloride, potassium thiocyanate, and an arylhydrazine in water.